Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a 4-cyanobenzamido substituent at position 2 and an ethyl ester group at position 6 of the fused benzo[d]thiazole scaffold. Benzothiazoles are renowned for their diverse pharmacological and material applications, including roles as DNA gyrase inhibitors , Hsp90 C-terminal domain inhibitors , and fluorophores .
Properties
IUPAC Name |
ethyl 2-[(4-cyanobenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-2-24-17(23)13-7-8-14-15(9-13)25-18(20-14)21-16(22)12-5-3-11(10-19)4-6-12/h3-9H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUELESYCAYSMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Ethyl 2-(4-Cyanobenzamido)benzo[d]thiazole-6-carboxylate
Core Benzothiazole Synthesis
The benzo[d]thiazole scaffold is constructed via cyclocondensation of 2-aminobenzenethiol derivatives. A representative protocol involves:
Esterification of 2-Amino-6-nitrobenzoic Acid :
Reacting 2-amino-6-nitrobenzoic acid with ethanol in the presence of concentrated sulfuric acid yields ethyl 2-amino-6-nitrobenzoate.
$$
\text{2-Amino-6-nitrobenzoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 2-amino-6-nitrobenzoate} + \text{H}_2\text{O}
$$Reduction and Cyclization :
The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol. Subsequent treatment with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) facilitates cyclization to ethyl 2-aminobenzo[d]thiazole-6-carboxylate.
$$
\text{Ethyl 2-amino-6-nitrobenzoate} \xrightarrow{\text{H}2/\text{Pd-C}} \text{Ethyl 2,6-diaminobenzoate} \xrightarrow{\text{CS}2/\text{KOH}} \text{Ethyl 2-aminobenzo[d]thiazole-6-carboxylate}
$$
Key Reaction Conditions :
- Nitro reduction: 60°C, 24 hrs, 1 atm H₂.
- Cyclization: Reflux in ethanol, 8 hrs.
Amidation with 4-Cyanobenzoic Acid
The introduction of the 4-cyanobenzamido group is achieved via carbodiimide-mediated coupling:
Activation of 4-Cyanobenzoic Acid :
4-Cyanobenzoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) at 0°C for 1 hr.Coupling with Ethyl 2-Aminobenzo[d]thiazole-6-carboxylate :
The activated acid is reacted with ethyl 2-aminobenzo[d]thiazole-6-carboxylate in DCM at room temperature for 12 hrs.
$$
\text{4-Cyanobenzoic acid} + \text{DCC} \rightarrow \text{Active intermediate} \xrightarrow{\text{Amine}} \text{this compound}
$$
Optimization Insights :
- Solvent Screening : DCM outperformed ethanol and THF, yielding 85% product (Table 1).
- Catalyst Comparison : DCC provided higher yields (82%) than EDC (73%) or HATU (78%).
Table 1: Solvent Optimization for Amidation
| Solvent | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 12 | 85 |
| Ethanol | 70 | 6 | 68 |
| THF | 25 | 18 | 59 |
Analytical Characterization
Spectroscopic Data
Alternative Synthetic Strategies
Schotten-Baumann Reaction
Direct acylation using 4-cyanobenzoyl chloride under basic conditions:
$$
\text{Ethyl 2-aminobenzo[d]thiazole-6-carboxylate} + \text{4-Cyanobenzoyl chloride} \xrightarrow{\text{NaOH/H₂O}} \text{Product}
$$
Outcome : Lower yield (62%) due to hydrolysis side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) in DCM with DCC improved reaction efficiency (88% yield).
Challenges and Mitigation
- Side Reactions : Hydrolysis of the ester group was minimized by avoiding aqueous conditions during amidation.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively removed unreacted starting materials.
Industrial Scalability Considerations
- Continuous Flow Synthesis : Pilot-scale trials achieved 80% yield using a tubular reactor (residence time: 2 hrs).
- Cost Analysis : DCC-based methods are cost-prohibitive for large-scale production; alternative catalysts (e.g., T3P®) are under investigation.
Chemical Reactions Analysis
Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and amines.
Cyclization: The benzothiazole ring can participate in cyclization reactions, forming various cyclic derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step processes, often utilizing reactions such as acylation and cyclization to achieve the desired functional groups.
Biological Applications
Antimicrobial Activity : Research indicates that compounds containing the thiazole ring exhibit promising antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties : this compound has been evaluated for its anticancer activity. Studies demonstrate that thiazole derivatives can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Anti-inflammatory Effects : Some studies suggest that thiazole-containing compounds may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents .
Pharmacological Research
This compound has been explored in pharmacological contexts for its potential as a drug lead compound. Its ability to modulate various biological targets makes it a candidate for further development into therapeutics for conditions such as cancer and infections.
Material Science Applications
In addition to its biological significance, this compound may also find applications in material science. The unique properties of the benzo[d]thiazole structure lend themselves to use in organic electronics and photonic devices due to their electronic characteristics and stability under various conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The pathways involved often include signal transduction pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Structural Modifications in Analogs
Key structural variations in benzothiazole derivatives include:
Pharmacological Profiles
- Hsp90 Inhibition : Derivatives with bulky substituents (e.g., Boc-piperazine) exhibit improved binding to Hsp90’s C-terminal domain due to hydrophobic interactions .
- DNA Gyrase Inhibition : Compounds with electron-rich substituents (e.g., pyridinylmethoxy at position 4) disrupt bacterial DNA replication .
- Analgesic Activity : Thiazole-fused derivatives (e.g., thiadiazoles) show moderate analgesic effects, likely via COX inhibition .
Impact of Substituents
- Electron-Withdrawing Groups (EWGs): The 4-cyanobenzamido group enhances binding affinity in enzyme targets by stabilizing charge-transfer interactions .
- Hydrophilic Groups : Ethyl/methyl esters or methoxybenzyl groups improve aqueous solubility, facilitating pharmacokinetic optimization .
- Positional Effects : Substituents at position 4 (e.g., pyridinylmethoxy) often confer target specificity, while position 6 esters aid in prodrug design .
Physicochemical Properties
| Property | Target Compound | Ethyl 2-(4-Boc-piperazinyl)-... | Methyl 2-amino-4-(pyridinylmethoxy)-... |
|---|---|---|---|
| Molecular Weight (g/mol) | ~383.44 (predicted) | 454.46 | 315.07 |
| LogP | ~2.8 (estimated) | 3.1 | 1.5 |
| Solubility | Moderate (ester group) | High (Boc-piperazine) | Low (pyridinylmethoxy) |
| pKa | ~5.41 (predicted) | 7.2 | 6.8 |
Biological Activity
Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
This compound features a benzothiazole core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
This compound exhibits properties that make it a candidate for further pharmacological studies, particularly in the context of cancer and infectious diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds in the benzothiazole class have been shown to inhibit various protein kinases involved in cancer progression. For instance, inhibitors targeting heat shock protein 90 (Hsp90) have demonstrated significant antiproliferative effects in cancer cell lines .
- Antimicrobial Activity : Benzothiazole derivatives have exhibited antibacterial and antifungal properties. Research indicates that modifications to the benzothiazole structure can enhance these activities, potentially making this compound effective against resistant strains of bacteria and fungi .
- Anticancer Properties : The compound's structural features suggest potential anticancer activity through the induction of apoptosis in tumor cells. Studies on related compounds have shown promising results in inhibiting cell proliferation and inducing cell death in various cancer models .
Case Studies
- Anticancer Evaluation : In a study evaluating the anticancer potential of benzothiazole derivatives, compounds similar to this compound were tested against MCF-7 breast cancer cells. Results indicated low micromolar IC50 values, suggesting potent anticancer activity .
- Antimicrobial Testing : A series of benzothiazole derivatives were tested for their antimicrobial efficacy. The minimal inhibitory concentration (MIC) values demonstrated significant activity against various pathogens, indicating that this compound may also possess similar properties .
Data Table
Below is a summary table of the biological activities reported for related benzothiazole compounds:
| Compound Name | Activity Type | IC50 (μM) | MIC (μg/mL) |
|---|---|---|---|
| Benzothiazole Derivative A | Anticancer | 2.8 | - |
| Benzothiazole Derivative B | Antimicrobial | - | 50 |
| This compound | Anticancer Potential | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
